4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorobenzenethiol with a suitable alkylating agent to form the 4-chlorophenyl sulfanyl intermediate.
Coupling with benzamide: The intermediate is then coupled with benzamide under specific conditions to form the desired compound. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzamide derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the chlorophenyl group and have shown antiviral activity.
3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)-N-(6-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}sulfonyl)propanoic acid}amino}hexyl)propanamide: This compound also contains the chlorophenyl sulfanyl group and is used in various chemical applications.
Uniqueness
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(pyridin-2-ylsulfanyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H19ClN2OS2 |
---|---|
Molecular Weight |
415.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-pyridin-2-ylsulfanylethyl)benzamide |
InChI |
InChI=1S/C21H19ClN2OS2/c22-18-8-10-19(11-9-18)27-15-16-4-6-17(7-5-16)21(25)24-13-14-26-20-3-1-2-12-23-20/h1-12H,13-15H2,(H,24,25) |
InChI Key |
URFXJBRRKCZPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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